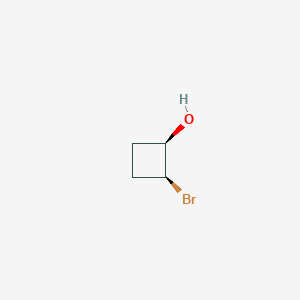
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclobutane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis typically involves the bromination of cyclobutanol. One common method includes the reaction of cyclobutanol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to control the formation of the desired cis isomer.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high yield and selectivity.
化学反应分析
Types of Reactions
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding cyclobutanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-bromocyclobutanone.
Reduction: Formation of cyclobutanol.
Substitution: Formation of 2-aminocyclobutanol or 2-thiocyclobutanol derivatives.
科学研究应用
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biological processes, making it a compound of interest in medicinal chemistry.
相似化合物的比较
Similar Compounds
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
- rac-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, cis
- rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
Uniqueness
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is unique due to the presence of both a bromine atom and a hydroxyl group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
生物活性
rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is a chiral compound with a molecular formula of C₄H₇BrO. Its unique stereochemistry, characterized by the bromine and hydroxyl groups positioned on the same side of the cyclobutane ring, makes it an interesting subject for research in both organic chemistry and biological applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 54251-74-0 |
| Molecular Weight | 151 g/mol |
| Purity | ≥95% |
| Structure | Structure |
Synthesis
The synthesis of rac-(1R,2S)-2-bromocyclobutan-1-ol typically involves the bromination of cyclobutanol derivatives. A common method employs N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions to selectively produce the cis isomer.
The biological activity of rac-(1R,2S)-2-bromocyclobutan-1-ol is attributed to its ability to interact with various molecular targets. The hydroxyl group can engage in hydrogen bonding, while the bromine atom may participate in halogen bonding. These interactions can influence enzyme activity or receptor modulation, leading to specific biological effects.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that rac-(1R,2S)-2-bromocyclobutan-1-ol exhibits antimicrobial properties against certain bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it was observed to significantly reduce cell viability in human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.
- Neuroprotective Properties : Preliminary investigations into the neuroprotective effects of rac-(1R,2S)-2-bromocyclobutan-1-ol revealed that it may help mitigate oxidative stress in neuronal cells. This suggests possible therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
To highlight the uniqueness of rac-(1R,2S)-2-bromocyclobutan-1-ol, a comparison with structurally similar compounds is presented:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride | Cyclobutane derivative | Contains an amine group; different functionalization |
| (1R,2S)-2-bromo-cyclopentan-1-ol | Cyclopentane derivative | Smaller ring; differing stereochemistry |
| 5-bromo-3-methylcyclopentanol | Cyclopentanol derivative | Methyl substitution changes properties |
The primary distinction lies in its unique cyclobutane structure combined with specific stereochemical configurations that influence its reactivity and biological activity.
属性
分子式 |
C4H7BrO |
|---|---|
分子量 |
151.00 g/mol |
IUPAC 名称 |
(1R,2S)-2-bromocyclobutan-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 |
InChI 键 |
AOICBJMMIUUGPQ-IUYQGCFVSA-N |
手性 SMILES |
C1C[C@@H]([C@@H]1O)Br |
规范 SMILES |
C1CC(C1O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















